molecular formula C25H35FN4O B2956696 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide CAS No. 946286-89-1

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide

Cat. No. B2956696
CAS RN: 946286-89-1
M. Wt: 426.58
InChI Key: KHFQIHRIJCTMHO-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide is a useful research compound. Its molecular formula is C25H35FN4O and its molecular weight is 426.58. The purity is usually 95%.
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Scientific Research Applications

Antiallergy Activity

  • A study found that derivatives of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide showed antiallergy activity in the passive foot anaphylaxis assay, indicating potential as antiallergic compounds (Walsh et al., 1990).

Herbicidal and Plant Growth Regulatory Properties

  • Piperazine derivatives, including those with a structure similar to the compound , were synthesized and evaluated as potential herbicides and plant growth regulators. These compounds showed significant herbicidal activity and cytokinin-like properties (Stoilkova et al., 2014).

Anti-Cancer Activity

  • O-Arylated diazeniumdiolates, which share structural similarities with the compound, have shown broad-spectrum anti-cancer activity in various rodent cancer models. These compounds are activated for anti-cancer effects by glutathione-S-transferase-induced release of cytotoxic nitric oxide (Keefer, 2010).

Neurokinin-1 Receptor Antagonism

  • A compound structurally related to this compound was identified as a high affinity, orally active neurokinin-1 receptor antagonist. This suggests potential applications in treating conditions like emesis and depression (Harrison et al., 2001).

Antimycobacterial and Cytotoxic Evaluation

  • Certain fluoroquinolone derivatives, related to the compound, were synthesized and evaluated for their antimycobacterial and cytotoxic activities. These derivatives showed potential as antimycobacterial agents with low cytotoxicity (Sheu et al., 2003).

Multi-Target Therapeutic Approach for Neuroprotection

  • A derivative of the compound was synthesized and evaluated for its potential as a multi-target therapeutic neuroprotective agent for Alzheimer's disease. It showed properties like acetylcholinesterase inhibition and antioxidant activity (Lecanu et al., 2010).

Antibacterial and MurB Inhibitor Activities

  • Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial efficacies and biofilm inhibition activities, suggesting applications in treating bacterial infections (Mekky & Sanad, 2020).

Mechanism of Action

    Target of action

    Compounds with similar structures often target receptors in the central nervous system, such as serotonin and dopamine receptors .

    Mode of action

    The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

    Biochemical pathways

    The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it targets serotonin receptors, it could influence the serotonin signaling pathway .

    Pharmacokinetics

    The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its size, polarity, and the presence of functional groups. For example, the presence of the piperazine ring might influence its absorption and distribution .

    Result of action

    The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in .

    Action environment

    Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35FN4O/c1-19(2)17-25(31)27-18-24(20-5-9-22(10-6-20)28(3)4)30-15-13-29(14-16-30)23-11-7-21(26)8-12-23/h5-12,19,24H,13-18H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFQIHRIJCTMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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